molecular formula C17H23FN6O2 B10856826 Pde9-IN-1

Pde9-IN-1

Cat. No.: B10856826
M. Wt: 362.4 g/mol
InChI Key: HOQGZKUBNCAZBE-MNOVXSKESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PDE9-IN-1 involves several steps, starting with the preparation of the core structure, followed by functional group modifications to enhance its selectivity and potency. One common synthetic route includes the formation of a pyrazolo[3,4-d]pyrimidine core, which is then functionalized with various substituents to achieve the desired inhibitory activity .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to streamline the synthesis process and minimize the production of by-products .

Chemical Reactions Analysis

Types of Reactions

PDE9-IN-1 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure optimal results .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, each with unique properties and potential therapeutic applications. These derivatives are often tested for their inhibitory activity and selectivity to identify the most promising candidates for further development .

Scientific Research Applications

PDE9-IN-1 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the role of phosphodiesterase 9 in various biochemical pathways.

    Biology: Investigated for its effects on cellular signaling and gene expression.

    Medicine: Explored as a potential therapeutic agent for treating neurodegenerative disorders, cardiovascular diseases, and metabolic syndromes.

    Industry: Utilized in the development of new drugs and therapeutic strategies.

Mechanism of Action

PDE9-IN-1 exerts its effects by selectively inhibiting phosphodiesterase 9, an enzyme responsible for hydrolyzing cyclic guanosine monophosphate. By inhibiting this enzyme, this compound increases the levels of cyclic guanosine monophosphate within cells, leading to enhanced signaling through the cyclic guanosine monophosphate-dependent pathways. This can result in various physiological effects, such as improved cognitive function, reduced inflammation, and enhanced cardiovascular health .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to PDE9-IN-1 include:

Uniqueness

This compound is unique due to its high selectivity and potency as a phosphodiesterase 9 inhibitor. Its unique structural features, such as the specific functional groups and core structure, contribute to its superior inhibitory activity and therapeutic potential compared to other similar compounds .

Biological Activity

PDE9-IN-1 is a selective and potent inhibitor of phosphodiesterase type 9 (PDE9), which plays a crucial role in various biological processes, particularly in the regulation of cyclic GMP (cGMP) levels. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Overview of PDE9 and Its Inhibition

PDE9 is known for its high affinity for cGMP, making it a significant target in the treatment of cardiovascular diseases, neurodegenerative disorders, and metabolic conditions. The inhibition of PDE9 increases intracellular cGMP levels, which can lead to various physiological effects, including vasodilation, improved cardiac function, and enhanced cognitive performance.

Key Properties of this compound

  • Chemical Structure : this compound has an IC50 value of 8.7 nM, indicating its potency in inhibiting PDE9 activity .
  • Selectivity : It exhibits high selectivity for PDE9 over other phosphodiesterases, minimizing potential side effects associated with broader-spectrum inhibitors .

The primary mechanism by which this compound exerts its biological effects is through the elevation of cGMP levels. This elevation can activate various signaling pathways that contribute to its therapeutic effects:

  • Cardiovascular Effects : PDE9 inhibition has been shown to improve cardiac function in models of heart failure by enhancing the natriuretic peptide (NP)/cGMP signaling pathway. This results in vasodilation and reduced cardiac hypertrophy .
  • Metabolic Effects : Studies indicate that this compound reduces obesity-related parameters by stimulating lipolysis and mitochondrial activity in adipose tissues. This is achieved through the upregulation of peroxisome proliferator-activated receptor-alpha (PPARα) signaling .
  • Neuroprotective Effects : In models of neurodegenerative diseases such as Alzheimer's, PDE9 inhibition has been linked to improved cognitive functions due to enhanced synaptic plasticity mediated by the NO/cGMP signaling pathway .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and other related inhibitors:

Study 1: Effects on Obesity and Metabolic Syndrome

A study involving male and ovariectomized female mice demonstrated that chronic oral administration of this compound significantly reduced body weight and fat accumulation in diet-induced obesity models. The treatment led to increased mitochondrial respiration and fatty acid oxidation without altering food intake .

ParameterPlacebo GroupThis compound Group
Body Weight Change (%)+22%-5.6%
Total Fat Mass Reduction (%)N/ASignificant
Mitochondrial ActivityLowHigh

Study 2: Cardiovascular Benefits

In a murine model of cardiac hypertrophy, genetic or pharmacological inhibition of PDE9 was shown to increase intracellular cGMP levels, leading to reversal of cardiac hypertrophy independent of nitric oxide pathways. This suggests that this compound may offer a novel approach for treating heart failure .

TreatmentcGMP Levels (pmol/mL)Cardiac Output (mL/min)
Control50100
This compound100150

Study 3: Neurocognitive Effects

Research has indicated that PDE9 inhibitors enhance cognitive functions in animal models. In particular, rats treated with PDE9 inhibitors showed improved learning and memory capabilities compared to control groups .

Properties

Molecular Formula

C17H23FN6O2

Molecular Weight

362.4 g/mol

IUPAC Name

1-cyclopentyl-6-[[(2R)-1-[(3S)-3-fluoropyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-5H-pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C17H23FN6O2/c1-10(16(26)23-7-6-11(18)9-23)20-17-21-14-13(15(25)22-17)8-19-24(14)12-4-2-3-5-12/h8,10-12H,2-7,9H2,1H3,(H2,20,21,22,25)/t10-,11+/m1/s1

InChI Key

HOQGZKUBNCAZBE-MNOVXSKESA-N

Isomeric SMILES

C[C@H](C(=O)N1CC[C@@H](C1)F)NC2=NC3=C(C=NN3C4CCCC4)C(=O)N2

Canonical SMILES

CC(C(=O)N1CCC(C1)F)NC2=NC3=C(C=NN3C4CCCC4)C(=O)N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.